Molecular Weight Differentiation Relative to Common Azetidine-Pyrrolidine-2,5-Dione Analogs
The target compound (CAS 1903612-40-7, MW 260.31 g/mol) occupies an intermediate molecular weight position within the 1-(1-sulfonylazetidin-3-yl)pyrrolidine-2,5-dione series, between the smaller unsubstituted 1-(azetidin-3-yl)pyrrolidine-2,5-dione (MW 154.17 g/mol) and larger aryl-sulfonyl derivatives such as 1-(1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (MW 344.39 g/mol) [1]. This MW of 260.31 places it within the favorable range for lead-like physicochemical properties (Rule of 3: MW ≤ 300) while providing sufficient structural complexity for target engagement .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 260.31 g/mol (C10H16N2O4S) |
| Comparator Or Baseline | 1-(Azetidin-3-yl)pyrrolidine-2,5-dione: 154.17 g/mol (C7H10N2O2); 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione: 344.39 g/mol (C17H16N2O4S); 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione: 342.34 g/mol (C14H15FN2O5S) |
| Quantified Difference | Target MW is 106.14 g/mol larger than the unsubstituted core and 84.08–82.03 g/mol smaller than the aryl-sulfonyl derivatives |
| Conditions | Calculated from molecular formulae; Chemsrc database and PubChem records |
Why This Matters
Molecular weight directly influences passive permeability, solubility, and synthetic tractability; the intermediate MW of this compound positions it as a balanced scaffold for fragment-to-lead or lead optimization campaigns where both target affinity and favorable ADME properties are required.
- [1] PubChem. 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione. Molecular Formula: C17H16N2O4S; Molecular Weight: 344.39. Accessed 2026-05-09. View Source
